molecular formula C8H6F3NO3 B1529201 Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate CAS No. 1060810-81-2

Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate

Cat. No.: B1529201
CAS No.: 1060810-81-2
M. Wt: 221.13 g/mol
InChI Key: GGBFROYOVJIVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.13 . The IUPAC name for this compound is methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(8(9,10)11)12-6(4)13/h2-3H,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is stored at temperatures between 28°C .

Scientific Research Applications

Synthesis and Chemical Applications

Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate is an intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis process emphasizes trifluoromethylation, highlighting its potential in large-scale applications (Mulder et al., 2013). This compound's structure and synthesis have been detailed through XRD, GC–MS analysis, element analysis, and NMR spectroscopy, proposing a reaction mechanism for its formation (Zhou et al., 2008).

Pharmacology and Drug Development

The compound has been investigated for its retinoprotective effects, showing potential as an effective agent to improve retinal microcirculation and resistance to ischemia. In a rat model, it demonstrated a significant increase in retinal microcirculation level and b-wave amplitude, suggesting its utility as a potential retinoprotector (Peresypkina et al., 2020).

Biosynthesis and Metabolic Studies

Studies on trigonelline, a compound related to this compound, have contributed to understanding its biosynthesis from nicotinic acid. This research offers insights into the metabolic pathways of nicotinic acid derivatives in plants, which could influence further pharmacological applications (Joshi & Handler, 1960). Another study investigates the metabolic fate of nicotinamide in higher plants, indicating the conversion to nicotinic acid and further to trigonelline or nicotinic acid 1N-glucoside, shedding light on the metabolic pathways of related compounds (Matsui et al., 2007).

Chemical Properties and Solubility

Research into the fluorophilicity of alkyl and polyfluoroalkyl nicotinic acid esters, including compounds similar to this compound, has provided valuable information for designing prodrugs for fluorocarbon-based drug delivery systems. This study measured the partitioning behavior of these esters, contributing to the knowledge base for developing more effective drug delivery mechanisms (Ojogun et al., 2010).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance and oxidative stress levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, this compound can modulate the expression of genes involved in antioxidant defense, such as heme oxygenase-1 and glutathione peroxidase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases involved in inflammatory responses, thereby reducing inflammation. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of antioxidant enzymes and enhanced cellular resilience to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic or adverse effects, including liver damage and impaired cellular function. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, thereby influencing cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and can accumulate in specific cellular compartments, such as the mitochondria and nucleus. These localization patterns can affect the compound’s activity and function within the cell .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize to the mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation. Additionally, it can be found in the nucleus, where it can influence gene expression and chromatin structure .

Properties

IUPAC Name

methyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(13)12-6(4)8(9,10)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBFROYOVJIVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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